

Hydroxysafflor Yellow A: A Comprehensive Technical Guide on its Pharmacological Properties

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Compound of Interest

Compound Name: *Hydroxysafflor yellow A*

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Introduction

Hydroxysafflor yellow A (HSYA) is a prominent water-soluble chalcone compound extracted from the flowers of the Safflower plant (*Carthamus tinctorius* L.).^[1] For centuries, Safflower has been a staple in traditional medicine for its purported benefits in improving blood circulation.^[2] Modern research has identified HSYA as a key bioactive component, demonstrating a wide array of pharmacological activities.^[3] This technical guide provides an in-depth overview of the pharmacological properties of HSYA, focusing on its therapeutic effects, mechanisms of action, and pharmacokinetic profile, with a particular emphasis on experimental data and methodologies. Safflor yellow injection, which is primarily composed of HSYA (approximately 80%), has been approved by the China State Food and Drug Administration for the treatment of cardiac conditions like angina pectoris.^{[1][4]}

Therapeutic Effects and Efficacy

HSYA has shown significant therapeutic potential across a spectrum of diseases, including cardiovascular and cerebrovascular diseases, neurodegenerative disorders, and cancer. Its pharmacological actions are largely attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties.^[3]

Cardiovascular and Cerebrovascular Protection

HSYA exhibits robust protective effects on the cardiovascular and cerebrovascular systems. In preclinical models of myocardial and cerebral ischemia, HSYA has been shown to reduce infarct size, improve neurological function, and mitigate tissue damage.[\[5\]](#)

Table 1: Preclinical Efficacy of HSYA in Cardiovascular and Cerebrovascular Models

Model	Organism	HSYA Dosage	Key Findings	Reference
Middle Cerebral Artery Occlusion (MCAO)	Rat	2, 4, and 8 mg/kg (i.v.)	Dose-dependently reduced infarct volume and improved neurological scores.	[6]
Ischemic Stroke	Human (Clinical Trial)	25, 50, and 70 mg/d (i.v.)	Medium and high doses improved neurological function and blood stasis syndrome.	[7]
Myocardial Ischemia/Reperfusion	Mouse	Not specified	Decreased myocardial infarct size and reduced levels of cTnI and CK-MB.	

Neuroprotective Effects

The neuroprotective properties of HSYA have been extensively investigated. It has been demonstrated to protect against neuronal apoptosis, oxidative stress, and inflammation in the context of ischemic brain injury.[\[7\]](#)

Table 2: Neuroprotective Efficacy of HSYA

Model	Organism/Cell Line	HSYA Concentration/Dosage	Key Findings	Reference
Oxygen-Glucose Deprivation/Reperfusion (OGD/R)	Hippocampal Neurons	40, 60, and 80 μ M	Increased cell viability and reduced apoptosis.	[6]
MCAO	Rat	2, 4, and 8 mg/kg (i.v.)	Improved neurological function and reduced infarct volume.	[6]

Anti-Cancer Activity

HSYA has demonstrated anti-tumor effects in various cancer cell lines, including those of the liver, breast, and ovaries. Its mechanisms of action in cancer include the inhibition of cell proliferation and migration, as well as the induction of apoptosis.

Table 3: In Vitro Anti-Cancer Efficacy of HSYA

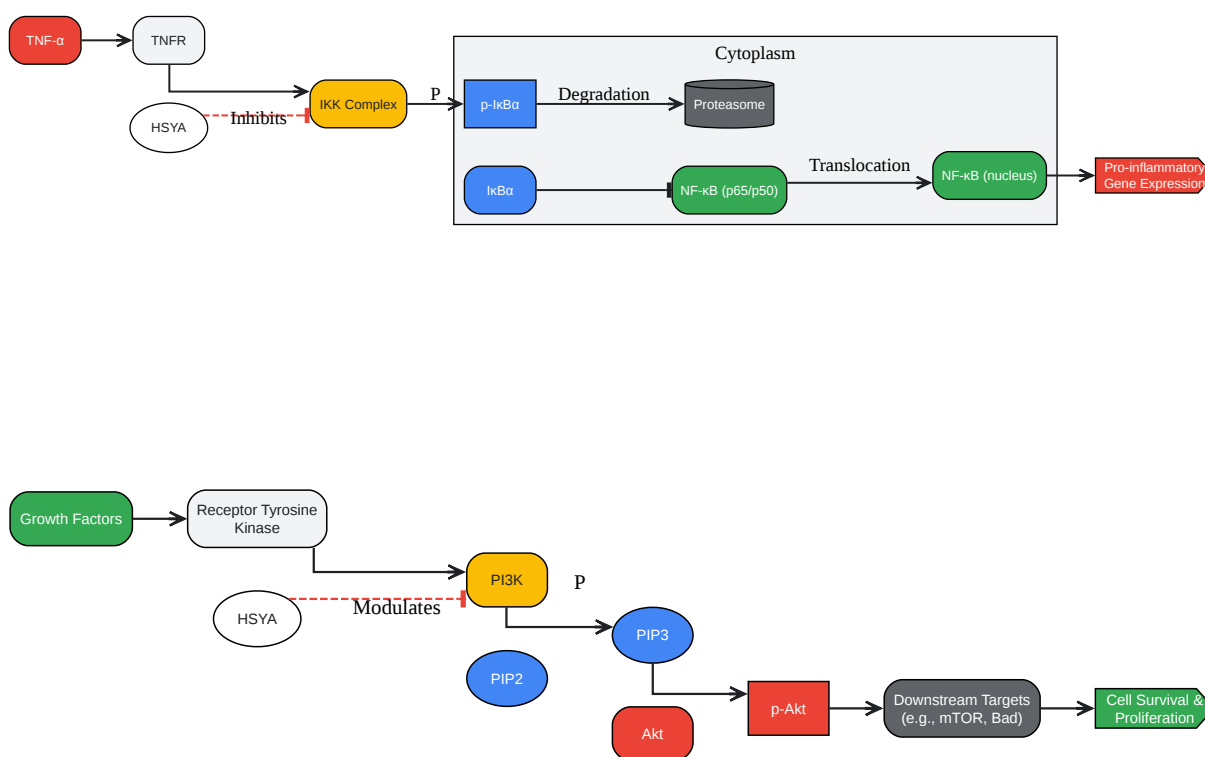
Cell Line	Cancer Type	HSYA Concentration	Key Findings	Reference
HepG2	Liver Cancer	Not specified	Inhibited proliferation and migration.	[3]
SKOV3	Ovarian Cancer	Not specified	Inhibited proliferation and migration.	[3]
MCF-7	Breast Cancer	Not specified	Induced apoptosis via the mitochondrial pathway.	

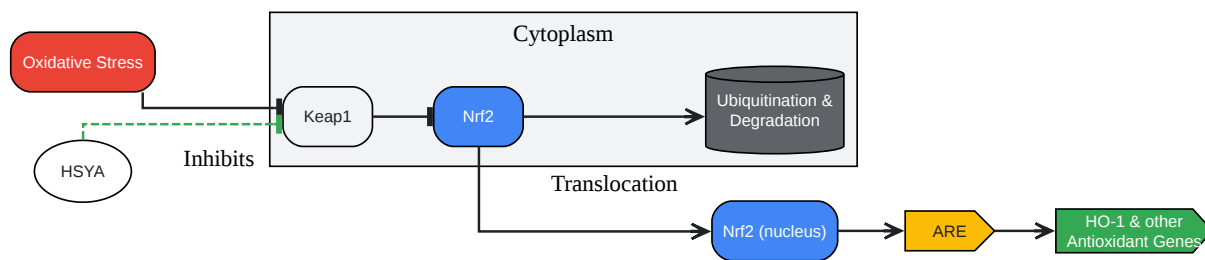
Mechanisms of Action: Key Signaling Pathways

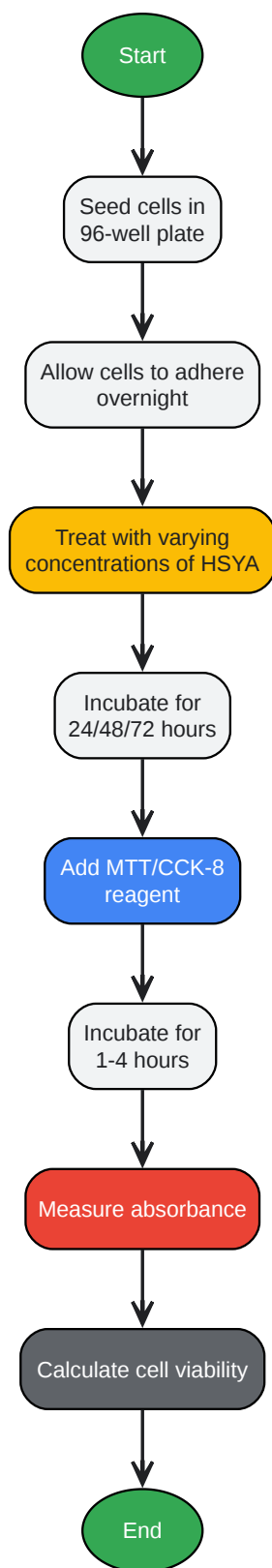
The pharmacological effects of HSYA are mediated through its modulation of several key intracellular signaling pathways.

NF- κ B Signaling Pathway

The Nuclear Factor-kappa B (NF- κ B) pathway is a critical regulator of inflammation. HSYA has been shown to inhibit the activation of the NF- κ B pathway, thereby suppressing the expression of pro-inflammatory cytokines such as TNF- α , IL-1 β , and IL-6.[3] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of I κ B α , which in turn blocks the nuclear translocation of the p65 subunit of NF- κ B.







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